molecular formula C7H13NO3 B1361520 2-Acetamido-3-methylbutanoic acid CAS No. 3067-19-4

2-Acetamido-3-methylbutanoic acid

Cat. No. B1361520
CAS RN: 3067-19-4
M. Wt: 159.18 g/mol
InChI Key: IHYJTAOFMMMOPX-UHFFFAOYSA-N
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Description

“2-Acetamido-3-methylbutanoic acid” is also known as N-acetylvaline . It is a compound with the molecular formula C7H13NO3 .


Molecular Structure Analysis

The molecular structure of “2-Acetamido-3-methylbutanoic acid” is represented by the InChI code: 1S/C7H13NO3/c1-4(2)6(7(10)11)8-5(3)9/h4,6H,1-3H3,(H,8,9)(H,10,11) and the InChI key: IHYJTAOFMMMOPX-UHFFFAOYSA-N . The molecular weight of the compound is 159.19 .


Physical And Chemical Properties Analysis

“2-Acetamido-3-methylbutanoic acid” is a solid at room temperature . The compound has a molecular weight of 159.19 .

Scientific Research Applications

Chemical Synthesis and Derivatives

2-Acetamido-3-methylbutanoic acid is used in various chemical synthesis processes. For instance, it has been involved in the synthesis of cyclic analogs of glutamic acid, such as cis- and trans-pyrrolidine-2,4-dicarboxylic acids (Trigalo et al., 1991). These compounds are of interest due to their potential applications in biochemistry and pharmacology.

Oxidation Studies

Studies on the oxidation of related compounds, such as 2-hydroxy-3-methylbutanoic acid by chromium(VI), provide insights into the chemical properties and reactivity of these acids. Such studies help understand the behavior of these compounds under different chemical conditions (Signorella et al., 1992).

Ion-Exchange Techniques

The application of ion-exchange and ion-exclusion techniques in deriving related compounds from 2,3-dihydroxy-2-methylbutanamide and 2,3-dihydroxy-2-methylbutanoic acid demonstrates the importance of 2-Acetamido-3-methylbutanoic acid in separation and purification processes in chemistry (Powell et al., 1972).

Analytical Chemistry

In analytical chemistry, derivatives of 2-Acetamido-3-methylbutanoic acid have been used for the quantitative determination of related compounds in wines and other alcoholic beverages. This is crucial for understanding the flavor profile and chemical composition of these beverages (Gracia-Moreno et al., 2015).

Flavor and Aroma Studies

The compound has been studied in relation to its presence in apples and processed apple products, providing insights into the flavor profile and the chemistry of food aroma (Schumacher et al., 1998).

Pharmaceutical Research

In pharmaceutical research, derivatives of 2-Acetamido-3-methylbutanoic acid have been used in the synthesis of compounds like methyl 2-((1S,5R)-3-benzyl-7-oxo-4-oxa-2,6-diazabicyclo(3.2.0)hept-2-en-6-yl)-3-methylbut-2-enoate, which are importantin the development of penicillin and related antibiotics (Stoodley & Watson, 1975).

Metabolic Studies

2-Acetamido-3-methylbutanoic acid has been studied in the context of metabolic shifts in microorganisms, such as Lactobacillus sanfranciscensis. This research is significant for understanding how microorganisms adapt to different environments and stress conditions (Serrazanetti et al., 2011).

Carbohydrate Chemistry

The compound has been used in the synthesis of complex carbohydrates and glycoconjugates, which are essential in various biochemical processes and pharmaceutical applications (Beau et al., 1978).

Behavioral Studies

Studies have also been conducted to understand the behavioral effects of related compounds, such as aliphatic acids including methylbutanoic acid, on animals. This research provides insights into the biological activity and potential applications of these compounds in neuroscience (Michael et al., 1977).

Physical Chemistry Research

Research in physical chemistry has explored the volumetric and conductometric behavior of compounds related to 2-Acetamido-3-methylbutanoic acid, advancing our understanding of the physicochemical properties of amino acids and peptides (Yan et al., 2010).

Enzymatic Pathway Analysis

The compound has been studied in enzymatic pathway analyses, like in the biosynthesis of branched-chain esters in apples, contributing to our understanding of biochemical pathways and enzymatic reactions in plants (Matich & Rowan, 2007).

Safety And Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H315-H319-H335 . Precautionary statements include P233-P260-P261-P264-P271-P280-P302+P352-P304-P304+P340-P305+P351+P338-P312-P321-P332+P313-P337+P313-P340-P362-P403-P403+P233-P405-P501 .

properties

IUPAC Name

2-acetamido-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-4(2)6(7(10)11)8-5(3)9/h4,6H,1-3H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYJTAOFMMMOPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001031258
Record name N-Acetylvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamido-3-methylbutanoic acid

CAS RN

3067-19-4, 17916-88-0
Record name N-Acetylvaline
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Record name 3067-19-4
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Record name NSC19758
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Acetylvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-acetyl-DL-valine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.384
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Synthesis routes and methods

Procedure details

11.7 g (0.10 mol) D,L-Valine were dissolved in 100 ml of acetic acid and treated with 11.2 g (0.11 mol) acetic anhydride at 90° C. Concentration was carried out after 10 minutes at 15 mbar and 100° C. After HPCL analysis the crystalline residue was shown to contain 95.6% Acetyl-D,L-valine and 2.8% N-Acetyl-D,L-valyl-D,L-valine.
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Barot, S Mishra, V Anand, R Mishra - Catalysis Communications, 2023 - Elsevier
In this study, we describe the synthesis of an efficient catalyst for the acylation of alcohols, phenols, and amines in the presence of 3,3′-(ethane-1,2-diyl)bis(1-methyl-1H-imidazol-3-ium…
Number of citations: 0 www.sciencedirect.com

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